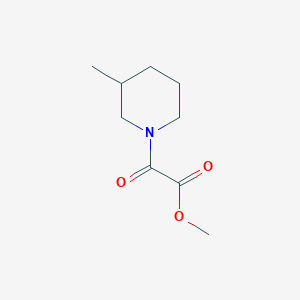

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate

説明

特性

IUPAC Name |

methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7-4-3-5-10(6-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFRBWQBQAMHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 3-methylpiperidine with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

科学的研究の応用

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Aryl-Substituted 2-Oxoacetates

These compounds feature aromatic substituents, often phenyl or naphthyl groups:

Key Differences :

- Bioactivity : Marine-derived analogs (e.g., 4-methoxyphenyl) exhibit cytotoxicity (e.g., IC₅₀ = 0.9 μg/mL against HCT-116 cells) , whereas halogenated derivatives (e.g., 4-fluorophenyl) are often intermediates in drug synthesis .

- Synthesis : Aryl-substituted esters typically employ Friedel-Crafts acylation or palladium-catalyzed coupling, contrasting with the target compound’s likely amidation/alkylation routes.

Heteroaryl-Substituted 2-Oxoacetates

These include indole, pyridine, or other heterocyclic substituents:

Key Differences :

- Structural Complexity : Heteroaryl groups introduce nitrogen or sulfur atoms, enhancing hydrogen-bonding capacity and bioavailability. For example, indole derivatives are prevalent in drug discovery (e.g., HIV entry inhibitors) .

- Synthesis: Indole-substituted esters often use AlCl₃-catalyzed acylation (e.g., 48% yield for 7-cyano-4-fluoroindole derivative) , differing from the piperidinyl target compound’s synthetic pathway.

Aliphatic-Substituted 2-Oxoacetates

These include non-aromatic substituents like piperidinyl or pyrrolidinyl groups:

Key Differences :

- Applications : Piperidinyl/pyrrolidinyl derivatives are common in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier .

生物活性

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate is characterized by a piperidine ring and an ester functional group. Its molecular formula is , with a molar mass of approximately 209.25 g/mol. The structural features contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.25 g/mol |

| Solubility | Soluble in organic solvents |

| Structural Features | Piperidine ring, ester group |

Anticancer Activity

Research has indicated that methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate exhibits notable anticancer properties. Preliminary studies have evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 26.0 |

The mechanisms underlying its anticancer activity include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate has demonstrated significant antimicrobial activity. In vitro studies highlight its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

The antimicrobial action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

Case Studies

Several case studies have documented the efficacy of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate in preclinical models:

Study on Anticancer Efficacy :

In a study involving animal models, treatment with this compound resulted in significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.

Study on Antimicrobial Efficacy :

A comparative study evaluated this compound against standard antibiotics, revealing superior activity against antibiotic-resistant strains.

Q & A

Basic Research Question

- NMR Analysis :

- ¹H NMR : Expect signals for the methyl group on the piperidine ring (~δ 1.0–1.3 ppm) and the ester methyl group (~δ 3.7–3.9 ppm). The carbonyl group (C=O) typically appears as a singlet near δ 3.2–3.5 ppm for α-oxoesters .

- ¹³C NMR : The ketone carbonyl (C=O) resonates at ~δ 190–200 ppm, while the ester carbonyl appears at ~δ 165–170 ppm .

- IR Spectroscopy : Strong absorption bands for C=O stretches (ester: ~1740 cm⁻¹; ketone: ~1680 cm⁻¹) and C–O ester linkages (~1200 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., 215.24 g/mol for C₁₀H₁₅NO₃). Fragmentation patterns may include loss of the methyl group (–15 Da) or piperidine ring cleavage .

What crystallographic strategies are effective for resolving the solid-state structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key considerations include:

- Crystallization : Slow evaporation from ethanol or methanol at room temperature is reliable, as shown for methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice. For example, in methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate, hydrogen bonds along the [001] direction dictate packing .

- Software Tools : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

How can computational chemistry aid in predicting the thermochemical properties of methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate?

Advanced Research Question

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict bond lengths, angles, and electronic properties. Compare with experimental data from crystallography .

- Thermochemical Data : Compute formation enthalpies (ΔfH) at 0 K using Gaussian or ORCA. Reference datasets for similar α-oxoesters (e.g., methyl 2-oxo-2-phenylacetate) can validate results .

- Reactivity Insights : Simulate reaction pathways (e.g., nucleophilic attack on the α-keto group) to identify intermediates and transition states .

How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

Advanced Research Question

- Reproducibility Checks : Verify stoichiometry, solvent purity, and reaction atmosphere. For instance, moisture-sensitive steps in synthesizing methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate require strict anhydrous conditions .

- Data Normalization : Calibrate instruments using standards (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) to ensure consistency in NMR or MS readings .

- Peer Validation : Cross-reference with published protocols, such as those for ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate, to identify procedural deviations .

What methodologies are suitable for evaluating the biological activity of this compound?

Advanced Research Question

While direct evidence is limited, analogous α-oxoesters have been tested for bioactivity via:

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., CB2 ligands) using fluorescence-based assays .

- Cytotoxicity Studies : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability. Reference studies on tricyclic pyrazole carboxamides for protocol design .

- Metabolic Stability : Employ liver microsome models to predict pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。